1-Iodo-2,3-dimethoxybenzene
Overview
Description
1-Iodo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H9IO2 . It is a derivative of benzene, where two methoxy groups and one iodine atom are substituted at the 2nd and 3rd positions, respectively. This compound is known for its crystalline yellow appearance and is used in various chemical synthesis processes .
Scientific Research Applications
1-Iodo-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 1-Iodo-2,3-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .
Mode of Action
This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution .
- The electrophile, in this case, the iodine atom, forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate is known as an arenium ion . A base attacks the hydrogen atom attached to the carbon bearing the positive charge. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modification of organic compounds containing benzene rings . The electrophilic aromatic substitution reaction alters the structure of these compounds, potentially affecting their function and interactions within biological systems .
Result of Action
The result of the action of this compound is the substitution of a hydrogen atom on the benzene ring with an iodine atom . This substitution can significantly alter the properties of the original compound, potentially influencing its reactivity, polarity, and interactions with other molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and solvent can all affect the rate and outcome of the electrophilic aromatic substitution reaction . Additionally, the stability of this compound may be affected by exposure to light, heat, and air.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2,3-dimethoxyaniline using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic substitution reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of 2,3-dimethoxybenzene derivatives.
Oxidation: Formation of 2,3-dimethoxybenzoquinone.
Reduction: Formation of 2,3-dimethoxybenzene.
Comparison with Similar Compounds
- 1-Iodo-2,4-dimethoxybenzene
- 1-Iodo-3,5-dimethoxybenzene
- 2-Iodo-1,3-dimethoxybenzene
Uniqueness: 1-Iodo-2,3-dimethoxybenzene is unique due to the specific positioning of its methoxy groups and iodine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical behavior and applications .
Properties
IUPAC Name |
1-iodo-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVUOSIEYKUTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374761 | |
Record name | 1-iodo-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-33-4 | |
Record name | 1-Iodo-2,3-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25245-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-iodo-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2,3-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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